molecular formula C11H16FN B2570609 N-(2,2-dimethylpropyl)-4-fluoroaniline CAS No. 1226148-72-6

N-(2,2-dimethylpropyl)-4-fluoroaniline

Cat. No. B2570609
CAS RN: 1226148-72-6
M. Wt: 181.254
InChI Key: PHQHKZCAHIBLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,2-dimethylpropyl)-4-fluoroaniline” is a theoretical organic compound. It would consist of an aniline group (a benzene ring attached to an amine group) with a fluorine atom at the 4-position and a 2,2-dimethylpropyl group attached to the nitrogen of the amine .


Molecular Structure Analysis

The molecular structure of “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be expected to have the typical features of anilines and fluoroaromatics. The presence of the fluorine atom would likely influence the electronic structure of the benzene ring .


Chemical Reactions Analysis

As an aniline derivative, “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be expected to undergo reactions typical of anilines, such as electrophilic aromatic substitution . The presence of the fluorine atom might direct certain reactions to occur at specific positions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2-dimethylpropyl)-4-fluoroaniline” would be influenced by its structure. For example, the presence of the fluorine atom might increase the compound’s polarity compared to aniline .

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a hydrophobic radiofluorinated derivative, closely related to the structural family of N-(2,2-dimethylpropyl)-4-fluoroaniline, for positron emission tomography (PET) imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is anticipated to enhance diagnostic assessment and monitor treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Fluorescent Protein Studies

Another research application involves the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites, a technique that leverages the fluorescence of amino acid analogues like N-(2,2-dimethylpropyl)-4-fluoroaniline. This method aids in studying protein structure, dynamics, and interactions both in vitro and in vivo, enhancing the understanding of biological processes and diseases (Summerer et al., 2006).

Protein-Protein Interaction Analysis

Research has developed a new unnatural amino acid based on solvatochromic fluorophores for application in studying protein-protein interactions. This amino acid demonstrates "switch-like" emission properties, enabling detailed analysis of dynamic protein interactions which is crucial for understanding various biological processes and designing therapeutic interventions (Loving & Imperiali, 2008).

Medicinal Chemistry Applications

A study on 4-fluoropyrrolidine derivatives highlighted their utility in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized from compounds structurally related to N-(2,2-dimethylpropyl)-4-fluoroaniline, underscoring the importance of such chemical structures in developing therapeutic agents (Singh & Umemoto, 2011).

Fluorophore Development for Sensory Applications

Research on the development of highly fluorescent imidazole borates decorated with N,N-dimethylamine and N,N-diphenylamine groups has been conducted for the selective detection of trinitrophenol/picric acid. These studies leverage the structural functionalities similar to those in N-(2,2-dimethylpropyl)-4-fluoroaniline, showcasing the compound's relevance in creating sensitive detection systems for hazardous materials (Dhanunjayarao et al., 2016).

Future Directions

The study of “N-(2,2-dimethylpropyl)-4-fluoroaniline” could provide interesting insights into the influence of fluorine and 2,2-dimethylpropyl groups on the properties and reactivity of anilines .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQHKZCAHIBLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)-4-fluoroaniline

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